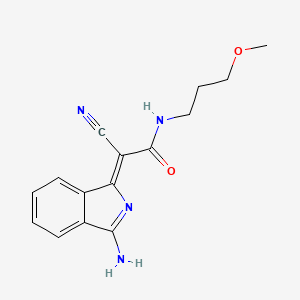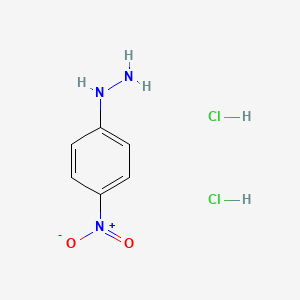
(4-Nitrophenyl)hydrazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)hydrazine dihydrochloride is an organic compound with the molecular formula C6H8ClN3O2 and a molecular weight of 189.6 g/mol . It is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl)hydrazine dihydrochloride typically involves a two-step process starting from p-nitroaniline. The first step is the diazotization of p-nitroaniline using sodium nitrite in the presence of hydrochloric acid at 0°C. This is followed by a reduction reaction using stannous chloride in hydrochloric acid, also at 0°C, to yield the desired product .
Industrial Production Methods: In industrial settings, the preparation process involves the use of aminophenyl sulfonamide as the initial raw material. This undergoes a diazo reaction, a reduction reaction using sodium metabisulfite, and hydrolysis to obtain p-nitrophenyl hydrazine hydrochloride. The reaction conditions are maintained at a temperature range of 10-35°C and a pH value of 5-8 .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Nitrophenyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Stannous chloride in hydrochloric acid is commonly used for reduction reactions.
Substitution: Sodium nitrite and hydrochloric acid are used for diazotization reactions.
Major Products Formed:
Reduction: The major product formed is the corresponding amine.
Substitution: The major product formed is the diazonium salt.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)hydrazine dihydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)hydrazine dihydrochloride involves its interaction with molecular targets and pathways. It acts as a derivatizing agent for carbonyl compounds, forming stable hydrazones. This interaction is crucial for its application in detecting and quantifying carbonyl compounds in various samples .
Vergleich Mit ähnlichen Verbindungen
- Phenylhydrazine hydrochloride
- 2-Nitrophenylhydrazine hydrochloride
- Hydrazine monohydrochloride
Comparison: (4-Nitrophenyl)hydrazine dihydrochloride is unique due to its nitro group, which enhances its reactivity and makes it suitable for specific applications such as anticancer activity and derivatization of carbonyl compounds . In contrast, phenylhydrazine hydrochloride and 2-nitrophenylhydrazine hydrochloride lack this nitro group, resulting in different reactivity and applications .
Eigenschaften
Molekularformel |
C6H9Cl2N3O2 |
|---|---|
Molekulargewicht |
226.06 g/mol |
IUPAC-Name |
(4-nitrophenyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H7N3O2.2ClH/c7-8-5-1-3-6(4-2-5)9(10)11;;/h1-4,8H,7H2;2*1H |
InChI-Schlüssel |
YPLQSPBPBKOAEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NN)[N+](=O)[O-].Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-amino-2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12315818.png)
![1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B12315822.png)
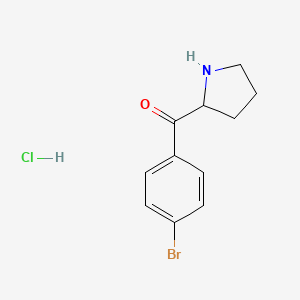
![3-{[(6-Chloropyridazin-3-yl)amino]methyl}benzoic acid](/img/structure/B12315834.png)
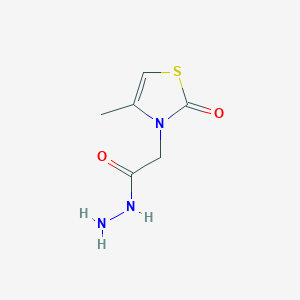
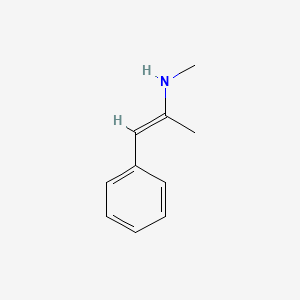

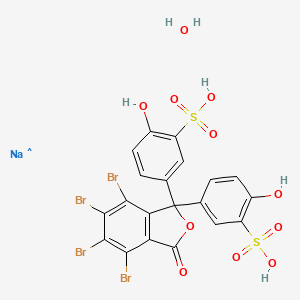
![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide](/img/structure/B12315876.png)

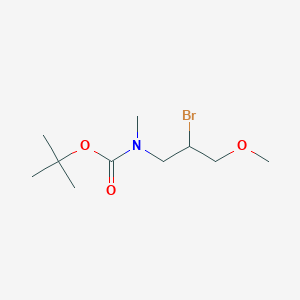
![2-{[(3-Aminophenyl)carbamoyl]amino}-2-methylpropanamide](/img/structure/B12315893.png)
![N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine](/img/structure/B12315894.png)
